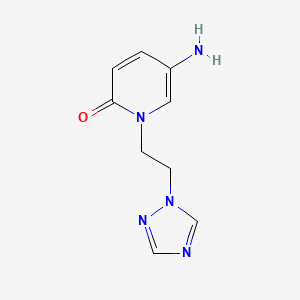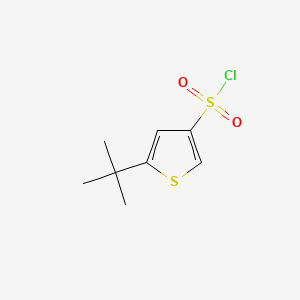
(4-Chloro-6-fluoropyridin-3-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-6-fluoropyridin-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-fluoropyridin-3-YL)boronic acid typically involves the reaction of 4-chloro-6-fluoropyridine with a boron-containing reagent. One common method is the reaction of 4-chloro-6-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization techniques helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chloro-6-fluoropyridin-3-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . It can also participate in other types of coupling reactions, such as the Chan-Lam coupling, which forms carbon-nitrogen bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere, elevated temperature.
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-6-fluoropyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Chloro-6-fluoropyridin-3-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst used in these reactions .
Vergleich Mit ähnlichen Verbindungen
- (6-Chloropyridin-3-YL)boronic acid
- (6-Fluoropyridin-3-YL)boronic acid
- (4-Fluoropyridin-3-YL)boronic acid
Comparison: (4-Chloro-6-fluoropyridin-3-YL)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to its analogs, this compound may offer distinct advantages in terms of electronic properties and steric effects, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C5H4BClFNO2 |
|---|---|
Molekulargewicht |
175.35 g/mol |
IUPAC-Name |
(4-chloro-6-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H |
InChI-Schlüssel |
JRZOFJFROBJVIE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1Cl)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)

![{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)

![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)







